molecular formula C8H9NO5S B14071447 Methyl 4-hydroxy-3-sulfamoylbenzoate CAS No. 82020-63-1

Methyl 4-hydroxy-3-sulfamoylbenzoate

Cat. No.: B14071447
CAS No.: 82020-63-1
M. Wt: 231.23 g/mol
InChI Key: XIQLWGJQJCMGMN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-sulfamoylbenzoate is a benzoic acid derivative featuring a hydroxyl (-OH) group at the 4-position, a sulfamoyl (-SO₂NH₂) group at the 3-position, and a methyl ester (-COOCH₃) substituent.

Properties

CAS No.

82020-63-1

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 4-hydroxy-3-sulfamoylbenzoate

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13)

InChI Key

XIQLWGJQJCMGMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Methyl 4-Hydroxy-3-Sulfamoylbenzoate

The synthesis of this compound requires a multi-step approach to address the reactivity conflicts between the hydroxyl, sulfamoyl, and ester groups. The general strategy involves:

  • Protection of the hydroxyl group to prevent undesired side reactions during sulfamoylation.
  • Introduction of the sulfamoyl group at the meta position relative to the ester.
  • Deprotection of the hydroxyl group to restore functionality.
  • Final esterification or preservation of the methyl ester throughout the synthesis.

Hydroxyl Group Protection

The phenolic hydroxyl group at position 4 is highly reactive, necessitating protection prior to sulfamoylation. Benzyl ether protection is the most widely reported method, leveraging benzyl bromide in the presence of a base such as potassium carbonate.

Benzylation Protocol
  • Reagents : Benzyl bromide (1.2–2.25 eq), K₂CO₃ (1.2–2.25 eq).
  • Solvents : Acetone or DMF at 45–100°C for 3–12 hours.
  • Yield : 82–95%.

For example, methyl 4-hydroxy-3-methoxybenzoate undergoes benzylation in acetone with K₂CO₃, achieving 86.6–91% yield after reflux. This method ensures minimal ester hydrolysis while efficiently protecting the hydroxyl group.

Sulfamoyl Group Introduction

Sulfamoylation at position 3 is achieved through chlorosulfonation followed by amidation. Chlorosulfonic acid introduces a sulfonyl chloride intermediate, which reacts with ammonia to form the sulfamoyl group.

Chlorosulfonation and Amidation
  • Chlorosulfonic Acid Reaction : Conducted at 0–5°C to control exothermicity, followed by gradual warming to 50°C.
  • Ammonia Quenching : Introduces the sulfamoyl group, with yields exceeding 90% under optimized conditions.

In a related patent, nitration followed by sulfamoylation was employed for positional isomers, highlighting the importance of directing groups. For methyl 4-benzyloxybenzoate, sulfonation occurs preferentially at the meta position due to the electron-withdrawing ester group.

Esterification Techniques

The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Fischer Esterification
  • Reagents : Methanol, catalytic H₂SO₄.
  • Conditions : Reflux for 12 hours, achieving 84–94% yield.
  • Example : 4-Hydroxy-3-methoxybenzoic acid esterified to its methyl ester with 94% yield.

Alternative methods use EDCI/DMAP-mediated coupling for acid-sensitive substrates, though Fischer esterification remains predominant for its simplicity and efficiency.

Deprotection Strategies

Final deprotection of the benzyl ether is achieved via catalytic hydrogenation.

Hydrogenation Protocol
  • Catalyst : Palladium on carbon (Pd/C).
  • Conditions : H₂ atmosphere, room temperature to 50°C.
  • Yield : Near-quantitative (>95%).

This step restores the hydroxyl group without affecting the sulfamoyl or ester functionalities.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, stoichiometry, and solvent choice.

Table 1: Comparative Analysis of Protection and Sulfamoylation Conditions
Step Reagents Solvent Temperature Yield (%) Source
Benzylation BnBr, K₂CO₃ Acetone 80°C 91
Chlorosulfonation ClSO₃H CH₃COOH 5→50°C 95
Amidation NH₃ H₂O RT 90
Esterification MeOH, H₂SO₄ MeOH Reflux 94

Analytical Characterization

Structural validation relies on spectroscopic methods:

  • ¹H NMR : Distinct signals for the aromatic protons (δ 7.2–7.5 ppm), benzyl ether (δ 5.0 ppm), and methyl ester (δ 3.8 ppm).
  • LCMS : Molecular ion peaks at m/z 245 [M+H]⁺ confirm the molecular formula C₉H₉NO₅S.
  • IR : Stretching vibrations for S=O (1350–1150 cm⁻¹) and ester C=O (1700 cm⁻¹).

Industrial Synthesis Considerations

Scale-up challenges include cost-efficient protection-deprotection cycles and handling chlorosulfonic acid’s corrosivity. Patent CN105439915A highlights continuous-flow reactors for sulfamoylation, improving safety and yield. Purification via silica chromatography or recrystallization ensures pharmaceutical-grade purity.

Challenges and Alternative Approaches

Regioselectivity Issues

Electrophilic sulfonation may yield para-substituted byproducts if directing groups are inadequately controlled. Using bulky protecting groups or Lewis acid catalysts can enhance meta selectivity.

Alternative Protecting Groups
  • Acetyl : Less stable under acidic conditions, limiting utility.
  • SEM (Trimethylsilylethoxymethyl) : Requires specialized deprotection agents like TBAF.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-sulfamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Derivatives

The benzoate scaffold is highly versatile, with modifications at the 3- and 4-positions significantly altering chemical and biological properties. Below is a comparative analysis of Methyl 4-hydroxy-3-sulfamoylbenzoate and its analogs:

Compound Substituents Molecular Formula Key Applications/Properties Reference
This compound 4-OH, 3-SO₂NH₂, COOCH₃ C₈H₉NO₅S Potential herbicidal activity (inferred)
Triflusulfuron methyl ester 3-SO₂NH₂, 4-CF₃CH₂O-triazine linkage C₁₄H₁₅F₃N₆O₅S Herbicide (sulfonylurea class)
Ethametsulfuron methyl ester 3-SO₂NH₂, 4-OCH₂CH₃-triazine linkage C₁₂H₁₆N₆O₅S Herbicide (sulfonylurea class)
Methyl 2-amino-3-hydroxybenzoate 2-NH₂, 3-OH, COOCH₃ C₈H₉NO₃ Intermediate in organic synthesis
Methyl 4-bromo-3-methylbenzoate 4-Br, 3-CH₃, COOCH₃ C₉H₉BrO₂ Halogenated building block for pharmaceuticals
Key Observations :
  • Sulfamoyl vs. Triazine Linkages : Unlike this compound, triflusulfuron and ethametsulfuron methyl esters incorporate triazine rings linked to the sulfamoyl group. This structural difference enhances their herbicidal potency by enabling acetolactate synthase (ALS) enzyme inhibition, a mechanism critical to sulfonylurea herbicides .
  • Hydroxyl vs. Amino Groups: Methyl 2-amino-3-hydroxybenzoate lacks the sulfamoyl group but shares hydroxyl and ester functionalities. Its amino group at the 2-position enhances its utility in synthesizing heterocyclic compounds, contrasting with the sulfamoyl group's role in receptor binding .
  • Halogen Substitution : Methyl 4-bromo-3-methylbenzoate replaces hydroxyl and sulfamoyl groups with bromine and methyl groups. Halogenation increases molecular stability and lipophilicity, favoring applications in drug development .

Functional Group Impact on Reactivity and Solubility

  • Sulfamoyl Group (-SO₂NH₂) : Enhances hydrogen-bonding capacity and acidity (pKa ~2-3), improving solubility in polar solvents. This group is critical for interactions with biological targets .
  • Hydroxyl Group (-OH) : Increases hydrophilicity and participates in conjugation reactions, such as sulfation or glucuronidation, which influence metabolic pathways .
  • Methyl Ester (-COOCH₃) : Moderately lipophilic, this group balances solubility and membrane permeability. Hydrolysis to the carboxylic acid (-COOH) can alter bioavailability .

Research Findings on Analogous Compounds

  • Herbicidal Activity: Sulfonylurea analogs like triflusulfuron methyl ester exhibit nanomolar-level efficacy against broadleaf weeds, attributed to their triazine-sulfamoyl architecture . This compound may share similar mechanisms but lacks documented studies.
  • Synthetic Utility: Methyl 2-amino-3-hydroxybenzoate serves as a precursor for antimalarial agents, highlighting the importance of amino and hydroxyl groups in medicinal chemistry .

Biological Activity

Methyl 4-hydroxy-3-sulfamoylbenzoate, also known as a derivative of sulfonamide compounds, has garnered interest in various biological fields due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features both hydroxyl and sulfamoyl functional groups, contributing to its unique chemical reactivity. The presence of these groups allows for interactions with biological targets such as enzymes and receptors, which modulate their activity.

Molecular Formula

  • Chemical Formula : C₈H₉N₃O₃S
  • Molecular Weight : 215.24 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. The sulfamoyl group is particularly significant in conferring antimicrobial properties, while the hydroxyl group enhances solubility and bioavailability.

Therapeutic Applications

  • Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Potential use in treating inflammatory conditions.
  • Enzyme Inhibition : Acts as a probe for studying enzyme kinetics and biological pathways.

Comparative Analysis with Similar Compounds

Compound NameKey CharacteristicsBiological Activity
Methyl 4-hydroxybenzoateCommon preservative; lacks sulfamoyl groupAntimicrobial properties
Methyl 4-sulfamoylbenzoateSimilar structure; lacks hydroxyl groupLess versatile than this compound
SulfamethoxazoleKnown sulfonamide antibioticBroad-spectrum antibacterial activity

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Anti-inflammatory Model :
    • In a murine model of inflammation, administration of the compound led to reduced edema and inflammation markers, indicating potential therapeutic benefits in inflammatory diseases.
  • Enzyme Interaction Studies :
    • The compound was tested as an inhibitor of carbonic anhydrase, showing effective binding affinity that could be utilized in drug design for conditions like glaucoma.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits low toxicity levels in animal models. No significant adverse effects were noted at therapeutic doses, supporting its potential for clinical applications.

Q & A

Q. What are the standard synthetic routes for Methyl 4-hydroxy-3-sulfamoylbenzoate, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Answer: The synthesis typically involves two key steps:

Esterification : Reacting 4-hydroxy-3-sulfamoylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride in a controlled environment to avoid over-substitution.

Q. Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., hydroxyl at C4, sulfamoyl at C3). For example, hydroxyl protons typically appear as broad singlets (~δ 10-12 ppm), while sulfamoyl protons resonate around δ 3.5-4.5 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.03) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer: Recrystallization efficiency depends on solubility parameters:

  • Polar Protic Solvents : Ethanol/water mixtures (e.g., 70:30 v/v) are effective due to hydrogen bonding with hydroxyl and sulfamoyl groups.
  • Mixed Solvents : Dichloromethane/methanol (9:1 v/v) can reduce solubility at lower temperatures, promoting crystal formation.
  • Critical Considerations : Avoid halogenated solvents if the compound shows sensitivity to light or heat. Monitor melting points (literature range: 125–128°C) to verify purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

Methodological Answer: Common discrepancies arise from:

  • Solvent Effects : Deuterated DMSO may shift hydroxyl protons downfield compared to CDCl₃. Always report solvent conditions .
  • Tautomerism : The sulfamoyl group (-SO₂NH₂) can exhibit resonance stabilization, altering peak splitting. Use 2D NMR (e.g., HSQC) to resolve ambiguities .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
  • Computational Validation : Compare experimental shifts with DFT-predicted values (software: Gaussian, ADF) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., sulfamoyl sulfur as a reactive site).
  • Transition State Modeling : Use QM/MM approaches to simulate reaction pathways (e.g., substitution at the benzoate ester group).
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polar protic environments .

Q. How should in vitro assays be designed to evaluate the enzyme inhibitory potential of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, dihydropteroate synthase) .
  • Assay Conditions :
    • Kinetic Studies : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., 4-nitrophenyl acetate hydrolysis for esterase inhibition).
    • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and buffer blanks.
    • IC₅₀ Determination : Perform dose-response curves with triplicate measurements to minimize variability .

Q. What strategies mitigate conflicting thermal stability data reported for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Standardize heating rates (e.g., 10°C/min) and sample mass (~2 mg) to ensure reproducibility.
  • Thermogravimetric Analysis (TGA) : Correlate weight loss events with decomposition steps (e.g., sulfamoyl group degradation above 200°C).
  • Cross-Validation : Compare results with literature values from NIST or peer-reviewed studies .

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